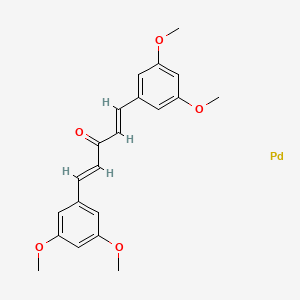Bis(3,5,3a(2),5a(2)-dimethoxydibenzylideneacetone)palladium(0)
CAS No.:
Cat. No.: VC13645517
Molecular Formula: C21H22O5Pd
Molecular Weight: 460.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H22O5Pd |
|---|---|
| Molecular Weight | 460.8 g/mol |
| IUPAC Name | (1E,4E)-1,5-bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one;palladium |
| Standard InChI | InChI=1S/C21H22O5.Pd/c1-23-18-9-15(10-19(13-18)24-2)5-7-17(22)8-6-16-11-20(25-3)14-21(12-16)26-4;/h5-14H,1-4H3;/b7-5+,8-6+; |
| Standard InChI Key | JUCMYZWGVGVLKD-PUFOULASSA-N |
| Isomeric SMILES | COC1=CC(=CC(=C1)/C=C/C(=O)/C=C/C2=CC(=CC(=C2)OC)OC)OC.[Pd] |
| SMILES | COC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)OC)OC)OC.[Pd] |
| Canonical SMILES | COC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)OC)OC)OC.[Pd] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0), systematically named as 1,5-bis(3,5-dimethoxyphenyl)-3-pentanone palladium salt (2:1), is a palladium(0) complex coordinated to two dimethoxy-dba ligands . The ligand framework consists of two benzaldehyde-derived aromatic rings substituted with methoxy groups at the 3- and 5-positions, linked via a conjugated enone system . This substitution pattern enhances electron donation to the palladium center compared to unsubstituted dba ligands, potentially stabilizing the Pd(0) oxidation state during catalytic cycles .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 811862-77-8 | |
| Molecular Formula | ||
| Molecular Weight | 815.22 g/mol | |
| Palladium Content | ≥13.0% | |
| Melting Point | 170–178°C | |
| Appearance | Dark red crystalline powder |
Synthesis and Structural Analogues
Physical and Chemical Properties
Solubility and Stability
The compound is insoluble in water but dissolves in polar organic solvents such as dimethylformamide (DMF) and ethanol . Its stability under ambient conditions necessitates storage in a tightly sealed container within a cool, dry, and well-ventilated environment to prevent degradation or unintended ligand displacement . Prolonged exposure to light or oxidizing agents may compromise its catalytic activity, as palladium(0) complexes are generally sensitive to oxidation .
Spectroscopic and Crystallographic Data
Although specific spectroscopic data (e.g., NMR, IR) are absent in the provided sources, the compound’s dark red color suggests strong electronic transitions in the visible spectrum, characteristic of conjugated enone-palladium complexes . Crystallographic studies of analogous complexes reveal a square-planar geometry around the palladium center, with the dba ligands acting as bidentate chelators . The methoxy substituents in this derivative likely induce steric and electronic perturbations, influencing bond lengths and angles.
Applications in Catalysis and Pharmaceutical Research
Role in Cross-Coupling Reactions
Palladium(0) complexes are pivotal in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are foundational in drug synthesis . Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0) serves as a pre-catalyst, undergoing ligand displacement to generate active Pd(0) species. For example, in the synthesis of phenanthridinones, Pd(0) complexes facilitate C–H activation and reductive elimination steps, albeit with efficiency modulated by ligand choice . The methoxy groups may enhance catalyst stability or alter substrate selectivity compared to non-substituted dba ligands.
| Quantity | Price (USD) | Catalog Number |
|---|---|---|
| 1 g | 170.58 | AAH6196403 |
| 5 g | 646.47 | AAH6196406 |
Future Directions and Research Opportunities
Mechanistic Studies
Operando spectroscopic techniques, such as IR or X-ray absorption spectroscopy, could elucidate the compound’s behavior during catalytic cycles. For instance, monitoring ligand displacement dynamics in real-time would clarify its activation pathway .
Ligand Optimization
Systematic variation of methoxy substituents (e.g., altering positions or introducing electron-withdrawing groups) may refine catalytic performance. Computational studies using density functional theory (DFT) could predict how structural modifications affect Pd(0) reactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume